molecular formula C9H9N3O B2373537 7-Amino-3-methylquinazolin-4-one CAS No. 1379350-12-5

7-Amino-3-methylquinazolin-4-one

Cat. No. B2373537
CAS RN: 1379350-12-5
M. Wt: 175.191
InChI Key: OLFJTHSBXSOVEO-UHFFFAOYSA-N
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Description

7-Amino-3-methylquinazolin-4-one is a derivative of quinazolinone, a class of compounds that have a wide range of biological activities . The compound is stored in a refrigerator and shipped at room temperature .


Synthesis Analysis

Quinazolin-4(3H)-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with a pyrimidine ring . The electronegativity and the electrocatalytic degree of the oxidizable (and non-oxidizable) functional groups of pollutants can be accurately identified using a molecular structure analysis method based on quantum chemistry .


Chemical Reactions Analysis

Quinazolinones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has also been reported .


Physical And Chemical Properties Analysis

7-Amino-3-methylquinazolin-4-one is a white to yellow solid . It is stored in a refrigerator and shipped at room temperature . More specific physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for 7-Amino-3-methylquinazolin-4-one is not mentioned in the search results, quinazolinones in general have broad applications in the biological, pharmaceutical, and material fields .

Safety and Hazards

While specific safety and hazards information for 7-Amino-3-methylquinazolin-4-one was not found, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Future Directions

The future directions for 7-Amino-3-methylquinazolin-4-one and similar compounds could involve the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This could lead to the creation of designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .

properties

IUPAC Name

7-amino-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJTHSBXSOVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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